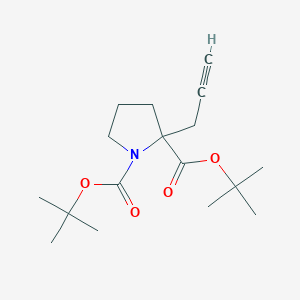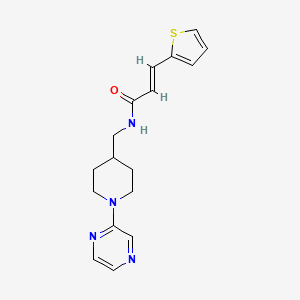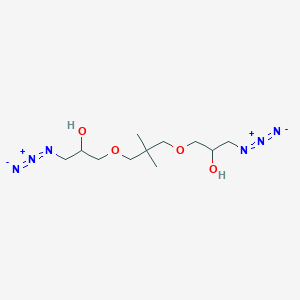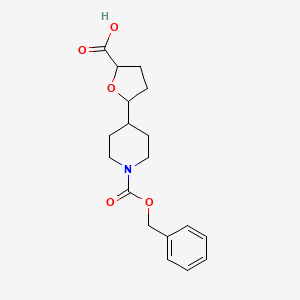![molecular formula C21H33N5O2S B2416234 N-cyclohexyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide CAS No. 899993-06-7](/img/structure/B2416234.png)
N-cyclohexyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C21H33N5O2S and its molecular weight is 419.59. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal Properties
The presence of the p-aryl/cyclohexyl ring in this compound enhances its antifungal activity compared to that of itraconazole, a well-known antifungal drug . Researchers have investigated its efficacy against fungal pathogens, including Candida species and Aspergillus. Further studies could explore its mechanism of action and potential clinical applications.
Interaction with Bovine Serum Albumin (BSA)
Serum albumins play a crucial role in binding and transporting ligands, including pharmaceuticals. In a study, N-cyclohexyl-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide (referred to as 2C) was investigated for its interactions with BSA using fluorescence and UV-visible spectroscopy. The fluorescence of BSA was quenched by 2C via a static quenching mechanism, indicating strong binding. Molecular docking studies revealed that 2C binds to BSA’s subdomains IIA and IIIA .
Cytotoxicity Prediction
Derek Nexus software predicted the toxicity of 2C. It indicated equivocal human and mammalian carcinogenicity and skin sensitivity, suggesting that 2C could be a potential drug candidate . Further in vitro and in vivo studies are warranted to validate its safety profile.
Mechanism of Action
Target of Action
The primary target of this compound is FtsZ , a key functional protein involved in bacterial cell division. FtsZ plays a crucial role in forming the Z-ring, which initiates cytokinesis by recruiting other cell division proteins. By disrupting FtsZ function, this compound interferes with bacterial cell division, ultimately inhibiting bacterial growth .
Pharmacokinetics
Let’s talk about ADME (Absorption, Distribution, Metabolism, and Excretion):
properties
IUPAC Name |
N-cyclohexyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O2S/c1-24-11-13-25(14-12-24)26-18-10-6-5-9-17(18)20(23-21(26)28)29-15-19(27)22-16-7-3-2-4-8-16/h16H,2-15H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUAHTVVIDAUAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCCC3)C(=NC2=O)SCC(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[1-(Cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]prop-2-enamide](/img/structure/B2416159.png)

![N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide](/img/structure/B2416163.png)

![N~1~-benzyl-N~1~-ethyl-2-(1-methyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)acetamide](/img/structure/B2416165.png)

![4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol](/img/structure/B2416168.png)
![N-[[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2416169.png)
![5-bromo-2-chloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2416172.png)
